

An In-depth Technical Guide to Piperonyl Acetate: Structure, Properties, and Experimental Protocols

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Compound of Interest		
Compound Name:	Piperonyl acetate	
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Abstract

Piperonyl acetate (Heliotropyl acetate) is an aromatic ester recognized for its pleasant, sweet, floral-fruity aroma, reminiscent of cherry and lilac. While extensively utilized in the fragrance and flavor industries, its applications extend to pest control as an insect repellent and its constituent benzodioxole moiety is a scaffold of interest in medicinal chemistry.[1] This document provides a comprehensive technical overview of **Piperonyl acetate**, detailing its molecular characteristics, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Identification

Piperonyl acetate is chemically known as 1,3-benzodioxol-5-ylmethyl acetate.[2] Its structure features a 1,3-benzodioxole ring system connected to an acetate group through a methylene bridge.

Molecular Formula: C10H10O4[3]

Molecular Weight: 194.18 g/mol [3]



IUPAC Name: 1,3-benzodioxol-5-ylmethyl acetate[3]

CAS Number: 326-61-4[3]

 Synonyms: Heliotropyl acetate, 3,4-Methylenedioxybenzyl acetate, Acetic acid piperonyl ester[3]

Physicochemical Properties

Piperonyl acetate is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	194.18 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	150-151 °C at 10 mmHg	[3]
Melting Point	51 °C	[3]
Density	1.227 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.523 - 1.529	[3]
Flash Point	>110 °C (>230 °F)	[3]
Solubility	Insoluble in water; soluble in organic solvents and oils	[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Piperonyl acetate** are crucial for research and development. The following sections provide established protocols.

Synthesis Protocol: Acetylation of Piperonyl Alcohol

A straightforward and common method for synthesizing **Piperonyl acetate** is through the esterification of Piperonyl alcohol with acetic anhydride, often catalyzed by pyridine.



Materials:

- Piperonyl alcohol (1.0 equivalent)
- Acetic anhydride (1.5 equivalents per hydroxyl group)[4]
- Dry pyridine (as solvent and catalyst)[4]
- · Dry toluene
- Dichloromethane (or Ethyl acetate)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Under an inert atmosphere (e.g., Argon), dissolve Piperonyl alcohol (1.0 equiv.) in dry pyridine (5-10 mL per mmol of alcohol).[4]
- Cool the solution to 0 °C using an ice bath.
- Slowly add acetic anhydride (1.5 equiv.) to the cooled solution.
- Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[4]
- Once the reaction is complete, quench it by the careful addition of methanol (to consume excess acetic anhydride).
- Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4]



- Dilute the resulting residue with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[4]
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude **Piperonyl acetate**.
- The product can be further purified by vacuum distillation if necessary.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of **Piperonyl acetate**. The following protocol provides a general framework that can be optimized for specific matrices.

Instrumentation:

- Gas Chromatograph with a Mass Selective Detector (MSD)
- Capillary Column: A mid-polarity column such as a TG-5SilMS (30m x 0.25mm ID, 0.25 μm film thickness) or equivalent is suitable.[5]

Sample Preparation (General):

- Accurately weigh the sample into a vial.
- If the sample is solid, perform a liquid-solid extraction. Homogenize with a drying agent like anhydrous sodium sulfate and extract with a suitable solvent (e.g., ethyl acetate) using ultrasonication.[5]
- For complex matrices, a clean-up step using dispersive solid-phase extraction (dSPE) with C18 and PSA (primary secondary amine) sorbents can remove interferences.[5]
- Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane-acetone mixture).[5]



Transfer the final extract to a GC vial for analysis.

GC-MS Parameters:

- Injector Temperature: 280 °C[5]
- Injection Mode: Splitless[5]
- Carrier Gas: Helium at a constant flow of 1.0 1.2 mL/min[5][6]
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute
 - Ramp 1: Increase to 150 °C at 25 °C/min
 - Ramp 2: Increase to 280 °C at 6 °C/min, hold for 12 minutes[5]
- MS Transfer Line Temperature: 280 °C[5]
- Ion Source Temperature: 250 °C[5]
- Ionization Mode: Electron Ionization (EI) at 70 eV[5]
- Scan Range: 50 550 m/z[5]

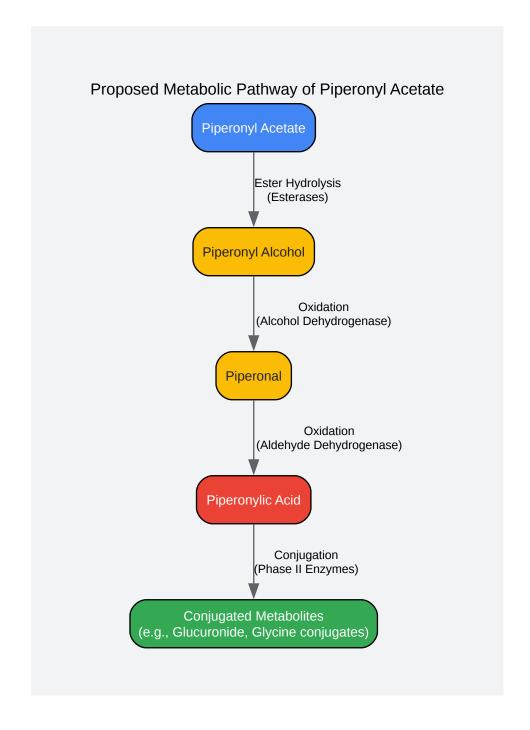
Identification is achieved by comparing the retention time and the resulting mass spectrum with that of a certified reference standard.

Biological Activity and Metabolism

Piperonyl acetate is primarily known for its role as an insect repellent, where its mechanism of action is believed to involve the disruption of the insect nervous system.[2] In mammals, compounds containing the benzodioxole group, such as **Piperonyl acetate**, typically undergo metabolic transformation. The metabolic pathway involves hydrolysis of the ester bond, followed by oxidation of the resulting alcohol and subsequent conjugation.

The diagram below illustrates the proposed metabolic pathway of **Piperonyl acetate**.





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Caption: Proposed metabolic pathway of **Piperonyl acetate** in mammals.

Conclusion

Piperonyl acetate is a compound with significant applications in multiple industries. Its well-defined chemical structure and properties, combined with established synthetic and analytical methods, make it a versatile molecule for various research and development endeavors. The



information provided in this guide offers a solid technical foundation for scientists and professionals working with this compound, facilitating its effective application and further exploration.

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